molecular formula C9H7BrF3NO2 B15168510 2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide CAS No. 886796-55-0

2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B15168510
CAS No.: 886796-55-0
M. Wt: 298.06 g/mol
InChI Key: WYOYLOQUFCXSEY-UHFFFAOYSA-N
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Description

2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide is a chemical compound characterized by the presence of a bromo group, a trifluoromethoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

  • Bromination: The starting material, 3-(trifluoromethoxy)aniline, undergoes bromination to introduce the bromo group at the ortho position.

  • Acetylation: The brominated compound is then acetylated using acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromine oxide derivatives.

  • Reduction Products: Compounds with reduced bromo groups.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug discovery and development due to its unique chemical properties.

  • Industry: Applications in material science and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, leading to inhibition or activation of certain biological processes.

Comparison with Similar Compounds

  • 2-Bromo-N-(4-(trifluoromethoxy)phenyl)acetamide: Similar structure but with a different position of the trifluoromethoxy group.

  • 2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness: 2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts different chemical and physical properties compared to similar compounds.

Properties

CAS No.

886796-55-0

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

2-bromo-N-[3-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H7BrF3NO2/c10-5-8(15)14-6-2-1-3-7(4-6)16-9(11,12)13/h1-4H,5H2,(H,14,15)

InChI Key

WYOYLOQUFCXSEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CBr

Origin of Product

United States

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